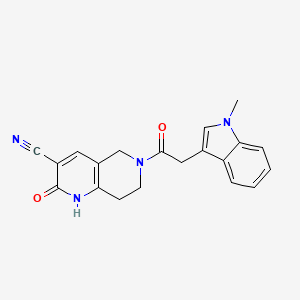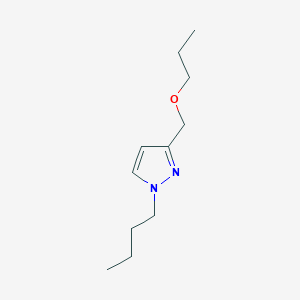![molecular formula C15H22F3N5O B2523735 1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034294-09-0](/img/structure/B2523735.png)
1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative, with a cyclohexyl group, a trifluoromethyl group, and a tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to enhance the metabolic stability and lipophilicity of a compound . The tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl group is a heterocyclic moiety that may contribute to the compound’s potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the urea linkage between the cyclohexylamine and the (6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamine. This could potentially be achieved through a reaction with an isocyanate or a carbodiimide .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a cyclohexyl group attached to a urea, which is in turn attached to a (6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl group . The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which may enhance its ability to cross biological membranes .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis to yield the corresponding amines and carbon dioxide . The trifluoromethyl group is generally stable under physiological conditions, but can potentially undergo metabolic transformations in the body .Scientific Research Applications
Anticancer Applications
This compound and its derivatives have shown potential in the field of cancer research . The ability to reduce or eliminate free radicals makes them significant in preventing oxidative damage to cells .
Antimicrobial Applications
The compound has demonstrated antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Applications
The compound has been found to have analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.
Antioxidant Applications
The compound has shown antioxidant properties . Antioxidants are crucial in protecting cells against oxidative stress, suggesting potential applications in various health conditions related to oxidative stress.
Antiviral Applications
The compound has demonstrated antiviral properties . This suggests potential applications in the treatment of viral infections.
Enzyme Inhibition
The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in various fields, including the treatment of diseases related to these enzymes.
Antitubercular Agents
The compound has shown potential as an antitubercular agent . This suggests potential applications in the treatment of tuberculosis.
Thermostability in Energetic Materials
The compound has shown superior thermostability in comparison to other energetic materials . This suggests potential applications in the field of energetic materials.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N5O/c16-15(17,18)10-6-7-12-21-22-13(23(12)9-10)8-19-14(24)20-11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNUGBQBRBSBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide](/img/structure/B2523653.png)
![ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2523654.png)
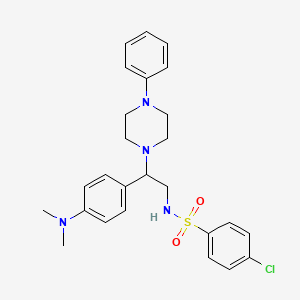
![2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2523657.png)
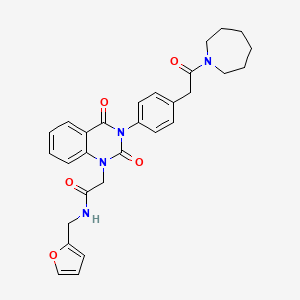
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2523660.png)
![4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2523661.png)
![1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2523663.png)

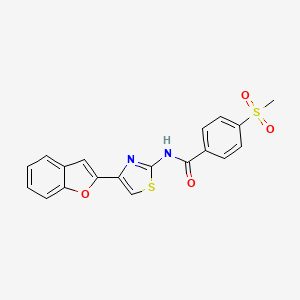
![(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2523668.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523669.png)
